![molecular formula C14H13NO B149370 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine CAS No. 126474-03-1](/img/structure/B149370.png)
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine, also known as DHP or Pyrido-dihydropyran, is a heterocyclic compound that belongs to the pyridine and pyran families. The compound has attracted significant attention from researchers for its potential applications in medicinal chemistry due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the activity of the NF-κB pathway, which plays a critical role in inflammation and cancer. Moreover, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis.
Biochemische Und Physiologische Effekte
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to exhibit various biochemical and physiological effects. The compound has been shown to decrease the levels of glucose and insulin in diabetic rats. Moreover, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to reduce the levels of triglycerides and cholesterol in hyperlipidemic rats. In addition, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to improve cognitive function in Alzheimer’s disease models.
Vorteile Und Einschränkungen Für Laborexperimente
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has several advantages for lab experiments, including its ease of synthesis and diverse biological activities. However, the compound has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine research, including the development of more efficient synthesis methods, the identification of novel biological targets, and the optimization of pharmacokinetic properties. Moreover, further studies are needed to investigate the potential of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation.
Conclusion
In conclusion, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a heterocyclic compound that has attracted significant attention from researchers for its potential applications in medicinal chemistry. The compound has shown promising results in treating various diseases, including cancer, diabetes, and inflammation. Further studies are needed to investigate the potential of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine as a therapeutic agent and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine can be achieved through various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik–Fields reaction. The Hantzsch reaction is the most common method for synthesizing 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in treating various diseases, including cancer, diabetes, and inflammation. 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting angiogenesis. In addition, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
126474-03-1 |
|---|---|
Produktname |
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-12(5-3-1)14-13-10-15-8-6-11(13)7-9-16-14/h1-6,8,10,14H,7,9H2 |
InChI-Schlüssel |
DHYDUXFBWLRSJL-UHFFFAOYSA-N |
SMILES |
C1COC(C2=C1C=CN=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1COC(C2=C1C=CN=C2)C3=CC=CC=C3 |
Synonyme |
1H-Pyrano[3,4-c]pyridine,3,4-dihydro-1-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



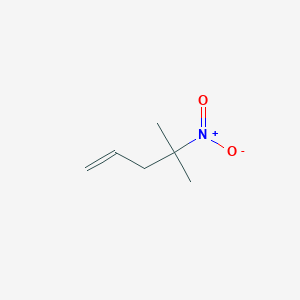
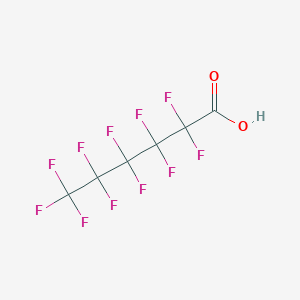
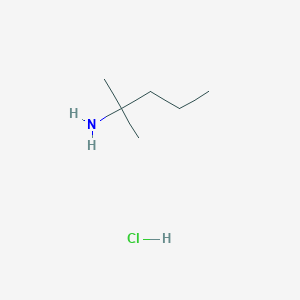
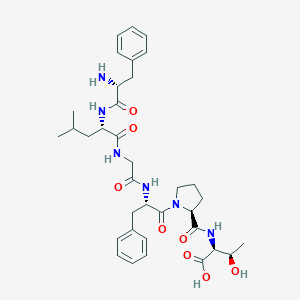



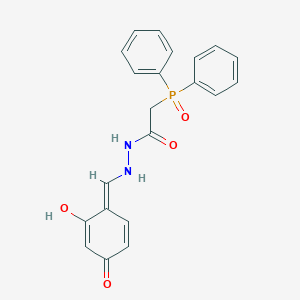
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)
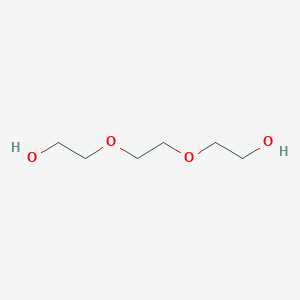

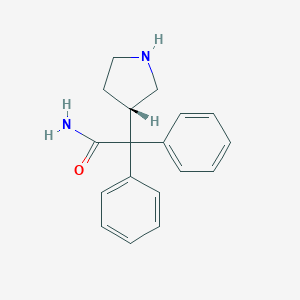
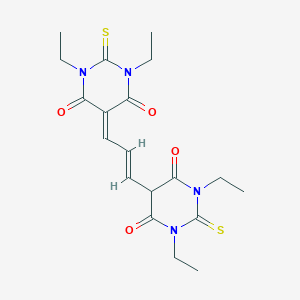
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)